N,N-bis(cyanomethyl)-2-phenylbutanamide
Description
N,N-bis(cyanomethyl)-2-phenylbutanamide is an amide derivative featuring two cyanomethyl groups attached to the nitrogen atom and a 2-phenylbutanamide backbone. The compound’s structure suggests applications in organic synthesis, material science, or medicinal chemistry, given the versatility of nitrile and amide functionalities .
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-2-phenylbutanamide |
InChI |
InChI=1S/C14H15N3O/c1-2-13(12-6-4-3-5-7-12)14(18)17(10-8-15)11-9-16/h3-7,13H,2,10-11H2,1H3 |
InChI Key |
YRFRXQGEOVMTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-2-phenylbutanamide can be achieved through multi-component coupling reactions. One common method involves the reaction of aliphatic or aromatic amines with formaldehyde and trimethylsilyl cyanide (TMSCN) in the presence of copper catalysts. This reaction selectively produces cyanomethylamines, including N,N-bis(cyanomethyl) derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient catalytic systems to ensure high yields and purity. The use of copper catalysts, such as CuCl and Cu(OTf)2, has been shown to be effective in catalyzing the multi-component coupling reactions required for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-2-phenylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyanomethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound include amides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-bis(cyanomethyl)-2-phenylbutanamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-2-phenylbutanamide involves its interaction with various molecular targets. The nitrile groups can undergo nucleophilic addition reactions, leading to the formation of intermediates that can further react to produce desired products. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues of N,N-bis(cyanomethyl)amines
Several N,N-bis(cyanomethyl)amines synthesized in the literature (e.g., ) share the bis(cyanomethyl) motif but differ in their substituents. Key examples include:
Key Observations :
- Physical State: Bis(cyanomethyl)amines with aromatic substituents (e.g., 3c) tend to form solids, while aliphatic derivatives (e.g., 2a) are oils .
- Spectral Trends: The cyanomethyl groups consistently appear as singlets near δ 3.5–4.2 ppm in ¹H-NMR, confirming their presence .
Electronic and Steric Effects
- Electron-Donating Groups: Enhance nucleophilicity of intermediates, favoring bis(cyanomethyl) product formation (e.g., 4-methoxybenzyl in 2a) .
- Electron-Withdrawing Groups: Reduce yields or shift reactivity toward Strecker-type products (e.g., nitro-substituted anilines yield <12% bis(cyanomethyl)amines) .
However, steric hindrance from the butanamide chain could further influence reactivity.
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